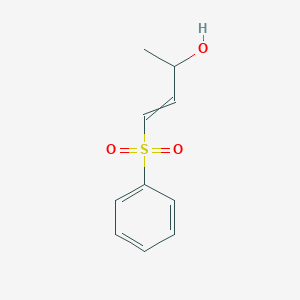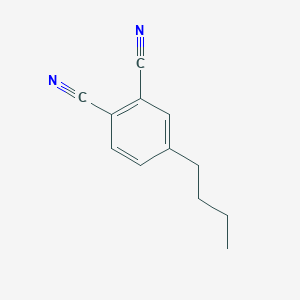
4-Butylbenzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylbenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H12N2. It consists of a benzene ring substituted with a butyl group and two cyano groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylbenzene-1,2-dicarbonitrile typically involves the following steps:
Nitration of Benzene: The benzene ring is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino groups are converted to diazonium salts, which are then replaced with cyano groups using copper(I) cyanide in the Sandmeyer reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction parameters and minimize human error.
化学反応の分析
Types of Reactions
4-Butylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano groups can be achieved using hydrogen gas and a metal catalyst, resulting in the formation of primary amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Nitric acid and sulfuric acid for nitration; halogens and Lewis acids for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
科学的研究の応用
4-Butylbenzene-1,2-dicarbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 4-Butylbenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic aromatic substitution reactions, where the electron-rich aromatic ring attacks electrophiles, leading to the formation of substituted benzene derivatives.
Reduction and Oxidation: The cyano groups can be reduced to amines or oxidized to carboxylic acids, depending on the reaction conditions.
類似化合物との比較
4-Butylbenzene-1,2-dicarbonitrile can be compared with other benzene derivatives such as:
Toluene: Similar in structure but with a methyl group instead of a butyl group.
Benzonitrile: Contains a single cyano group attached to the benzene ring.
Phthalonitrile: Contains two cyano groups at the 1 and 2 positions but lacks the butyl group.
Uniqueness
The presence of both the butyl group and two cyano groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to other benzene derivatives .
特性
CAS番号 |
128954-24-5 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC名 |
4-butylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-3-4-10-5-6-11(8-13)12(7-10)9-14/h5-7H,2-4H2,1H3 |
InChIキー |
FPPCUGINEFWRQA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


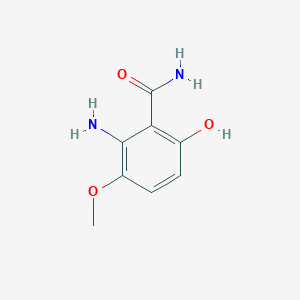
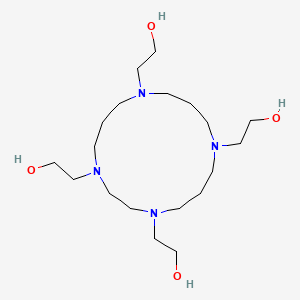
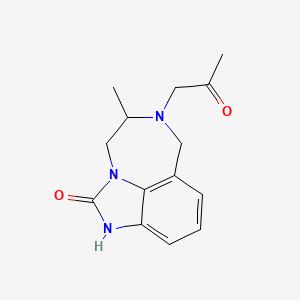
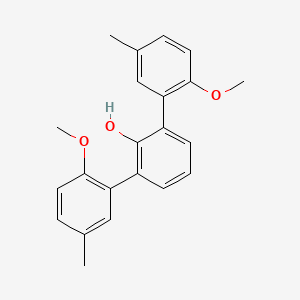
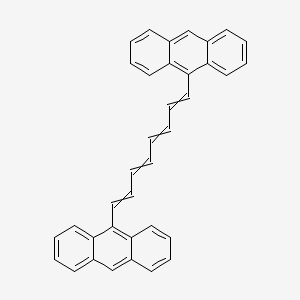
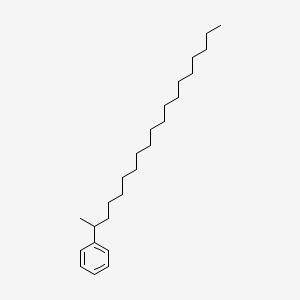
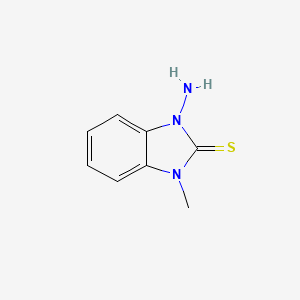
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
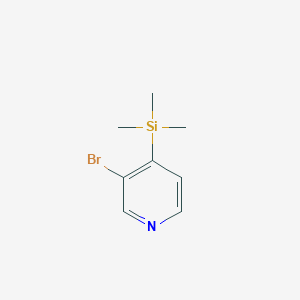
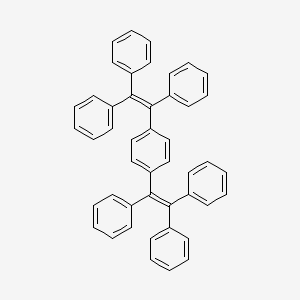
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
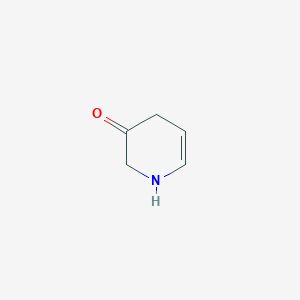
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
